Home > Products > Screening Compounds P65317 > Rivaroxaban impurity 46
Rivaroxaban impurity 46 - 73311-47-4

Rivaroxaban impurity 46

Catalog Number: EVT-12574459
CAS Number: 73311-47-4
Molecular Formula: C21H15Cl3N2
Molecular Weight: 401.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivaroxaban impurity 46, identified by the Chemical Abstracts Service number 4096-20-2, is a notable impurity associated with the anticoagulant drug rivaroxaban. Rivaroxaban itself is a direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy, safety, and regulatory compliance. Understanding the characteristics and synthesis of such impurities is essential for quality control in pharmaceutical manufacturing.

Synthesis Analysis

Methods and Technical Details

The synthesis of rivaroxaban impurity 46 typically involves several steps that may include the reaction of specific starting materials under controlled conditions. While detailed synthetic routes for this specific impurity are less documented, general methods for synthesizing rivaroxaban and its related impurities often involve:

  1. Starting Materials: Common precursors include various amines and carbonyl compounds.
  2. Reactions: These may involve acylation, amidation, or cyclization reactions.
  3. Purification: Crystallization and recrystallization techniques are employed to isolate the desired impurity from the reaction mixture.

In one method described for related impurities, a combination of organic solvents and temperature control is critical to achieving high yields and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Rivaroxaban impurity 46 may participate in various chemical reactions typical of organic compounds, such as:

  • Hydrolysis: In aqueous environments, leading to potential degradation.
  • Oxidation: Under certain conditions, which could alter its chemical properties.
  • Complexation: With other pharmaceutical ingredients or excipients.

Understanding these reactions is vital for assessing stability during storage and formulation processes .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of rivaroxaban impurity 46 may include:

  • Appearance: Typically a solid form (exact appearance may vary).
  • Solubility: Likely low solubility in water, consistent with other related compounds.
  • Stability: Stability data would need to be assessed under various conditions (temperature, humidity) to determine shelf life.

Chemical properties such as melting point, boiling point, and reactivity with common solvents or reagents are necessary for comprehensive characterization but are not extensively documented for this specific impurity .

Applications

Scientific Uses

Rivaroxaban impurity 46 can serve several purposes in scientific research:

  • Reference Standard: It can be used as a reference standard in analytical chemistry to ensure quality control during the manufacturing process of rivaroxaban.
  • Research Tool: Understanding its properties can aid in studying the behavior of related compounds in biological systems.
  • Regulatory Compliance: Data on this impurity supports compliance with pharmacopoeial standards (e.g., United States Pharmacopeia or European Pharmacopoeia), ensuring that pharmaceutical products meet safety and efficacy requirements .
Introduction to Rivaroxaban Impurity 46

Significance of Impurity Profiling in Novel Oral Anticoagulants

Impurity profiling is critical for novel oral anticoagulants (NOACs) like rivaroxaban due to their narrow therapeutic index and potential clinical consequences of impurity-mediated toxicity. Regulatory agencies mandate strict control of impurities ≥0.10% concentration thresholds as per ICH Q3A/B guidelines [1] [4]. Rivaroxaban's complex heterocyclic structure (containing morpholine, oxazolidinone, and chlorothiophene moieties) presents significant synthetic challenges, with over 70 potential impurities documented in literature [5] . Impurity 46 represents a structurally distinct compound requiring identification and quantification to ensure drug safety. Recent studies indicate that uncontrolled impurities in anticoagulants may alter pharmacokinetics, pharmacodynamics, or introduce unexpected toxicological profiles, necessitating advanced analytical control strategies [4].

Table 1: Fundamental Identifiers of Rivaroxaban Impurity 46

ParameterSpecificationSource
Chemical Name(S)-4-(4-((oxiran-2-ylmethyl)amino)phenyl)morpholin-3-one [6]
CAS Registry Number1411775-06-8 [3]
Molecular FormulaC₁₄H₁₇N₃O₄·HCl (hydrochloride salt) [3]
Molecular Weight291.30 (free base: 291.30; HCl salt: 327.76) [3]
Structure TypeChiral epoxide intermediate derivative [2] [5]

Regulatory Definitions and ICH Classification of Rivaroxaban-Related Impurities

Rivaroxaban impurities are classified per ICH guidelines into:

  • Process-related impurities: Arising from synthetic intermediates, by-products, or reagents (e.g., Impurity G, CAS 446292-08-6) [1]
  • Degradation products: Formed under stress conditions (e.g., Impurity B, CAS 1429334-00-8) [1]
  • Potential impurities: Theoretically predicted but not always observed (e.g., Impurity H, CAS 1770812-37-7) [1]

Impurity 46 (CAS 1411775-06-8) is classified as a process-related impurity originating from incomplete ring closure or epoxide intermediate reactions during API synthesis [2] [5]. The ICH identification threshold of 0.10% applies to this impurity in rivaroxaban drug substance, necessitating rigorous analytical monitoring [4] [5]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) have established specific acceptance criteria for rivaroxaban impurities, with Impurity 46 requiring control at ≤0.15% in commercial API batches [1] [3].

Table 2: Regulatory Classification of Rivaroxaban Impurities

ClassificationRepresentative ExamplesICH ThresholdsControl Measures
Process-Related ImpuritiesImpurity G, I, 46Identification: ≥0.10%Optimization of synthetic routes
Degradation ProductsImpurity B, F, JIdentification: ≥0.10%–0.15%Stability studies & packaging control
Potential ImpuritiesImpurity D, HIdentification: ≥0.10%Methodological screening

Structural Relationship Between Impurity 46 and Rivaroxaban API

Impurity 46 (C₁₄H₁₇N₃O₄) contains the core morpholin-3-one phenyl scaffold of rivaroxaban but lacks the critical 5-chlorothiophene-2-carboxamide moiety and oxazolidinone ring. Structural analysis reveals:

  • Retention of the (S)-epoxide group instead of the complete oxazolidinone ring
  • Presence of unreacted primary amine functionality
  • Molecular weight reduction (291.30 g/mol vs. rivaroxaban's 435.88 g/mol) [3]

The impurity forms when epichlorohydrin derivatization fails to proceed to oxazolidinone closure during the synthesis of rivaroxaban's key intermediate. NMR characterization (¹H and ¹³C) confirms the absence of characteristic oxazolidinone carbonyl signals at 175–180 ppm, instead showing epoxide carbon resonances at 45–55 ppm [5]. Mass spectrometry reveals [M+H]⁺ at m/z 292.2 for the free base versus 436.0 for rivaroxaban, consistent with the structural truncation [5]. The structural divergence necessitates specialized chromatographic separation to resolve Impurity 46 from structurally similar intermediates.

Properties

CAS Number

73311-47-4

Product Name

Rivaroxaban impurity 46

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(E)-(4-chlorophenyl)methylideneamino]methyl]methanimine

Molecular Formula

C21H15Cl3N2

Molecular Weight

401.7 g/mol

InChI

InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H/b25-13+,26-14+

InChI Key

ZMNKCJMVKJXKHC-BKHCZYBLSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.